molecular formula C16H17NO4S B5304365 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid

Cat. No.: B5304365
M. Wt: 319.4 g/mol
InChI Key: YJEKDAKZJVHTAD-UHFFFAOYSA-N
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Description

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid is a structurally complex organic compound characterized by a benzoic acid core linked via a thioether group to a 1-cyclopentyl-2,5-dioxoazolidine moiety.

Properties

IUPAC Name

2-(1-cyclopentyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-14-9-13(15(19)17(14)10-5-1-2-6-10)22-12-8-4-3-7-11(12)16(20)21/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEKDAKZJVHTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid typically involves the reaction of cyclopentanone with thiourea to form the cyclopentylthiourea intermediate. This intermediate is then reacted with phosgene to form the dioxoazolidinylthio moiety. The final step involves the reaction of this intermediate with 2-chlorobenzoic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxoazolidinylthio moiety to a corresponding amine.

    Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid group.

Scientific Research Applications

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences and similarities between 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid and related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid (Target Compound) Benzoic acid + dioxoazolidine-thioether Cyclopentyl group ~353.4 (estimated) Potential enzyme modulation; unknown bioactivity
2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid Benzoic acid + dioxopyrrolidine-thioether 2,4-Dichlorophenyl 396.24 Higher lipophilicity; possible antimicrobial activity
2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid Benzoic acid + dioxopyrrolidine-thioether Benzodioxole ~380.3 (estimated) Enhanced bioavailability; anti-inflammatory potential
2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid Benzoic acid + dioxopyrrolidine-thioether Cyano-tetrahydrobenzothiophene ~423.5 (estimated) Electrophilic reactivity; anticancer research

Structural and Functional Differences

  • Substituent Effects : The cyclopentyl group in the target compound likely enhances steric bulk compared to the planar aromatic substituents (e.g., benzodioxole or dichlorophenyl ). This may reduce membrane permeability but improve target selectivity.
  • In contrast, the cyano group in introduces strong electron-withdrawing effects, altering reaction kinetics in synthetic pathways.
  • Bioactivity : Compounds with benzodioxole moieties (e.g., ) are associated with anti-inflammatory activity due to structural resemblance to natural ligands. The target compound’s cyclopentyl group may mimic cycloalkane-based pharmacophores in kinase inhibitors.

Research Findings and Mechanistic Insights

While direct studies on 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid are absent in the evidence, extrapolations from analogs suggest:

  • Enzyme Interaction : The dioxoazolidine ring may act as a transition-state mimic for hydrolases or proteases, similar to dioxopyrrolidine derivatives inhibiting metalloproteinases .
  • Solubility and LogP : The cyclopentyl group likely reduces aqueous solubility compared to benzodioxole-containing analogs , which could limit bioavailability but improve blood-brain barrier penetration.

Biological Activity

The compound 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to synthesize existing research findings related to its biological activity, including case studies, experimental data, and relevant mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid features a benzoic acid moiety linked to a cyclopentyl-substituted dioxoazolidine. The presence of sulfur in the thioether linkage may contribute to its biological activity by facilitating interactions with biological macromolecules.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid exhibit significant antitumor properties. For instance, a study focusing on various benzimidazole derivatives reported that certain structural analogs demonstrated potent cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358). These compounds were evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture assays, revealing higher efficacy in 2D formats .

CompoundCell LineIC50 (μM)Assay Type
6HCC8276.26 ± 0.332D
6NCI-H3586.48 ± 0.112D
20HCC8279.48 ± 1.153D

The findings suggest that while many compounds exhibit selective activity against cancer cells, they also demonstrate toxicity towards normal cells (e.g., MRC-5 fibroblasts), highlighting the need for further optimization to enhance selectivity and reduce side effects .

Antimicrobial Activity

In addition to antitumor effects, compounds related to this class have shown promising antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria revealed significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli. The methodology employed included broth microdilution assays in accordance with Clinical Laboratory Standards Institute (CLSI) guidelines .

The mechanisms underlying the biological activity of 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid are multifaceted:

  • DNA Interaction : Many compounds within this class engage in non-covalent interactions with DNA, particularly binding within the minor groove. This interaction can lead to modulation of gene expression and induction of apoptosis in rapidly dividing cells .
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, contributing to their antitumor properties .
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) as a result of compound interaction with cellular components can lead to oxidative damage and subsequent cell death .

Case Studies

Several case studies have illustrated the potential of compounds similar to 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid:

  • Study on Antitumor Efficacy : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity towards A549 lung carcinoma cells, with mechanisms involving tubulin polymerization inhibition leading to cell cycle arrest .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of certain analogs against drug-resistant bacterial strains, showcasing their potential as alternative therapeutic agents in the face of rising antibiotic resistance .

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